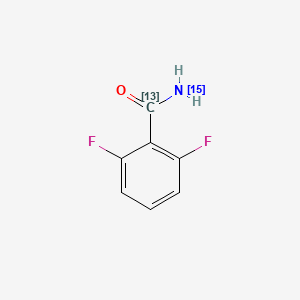
2,6-difluoro(15N)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro(15N)benzamide is a fluorinated benzamide derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a nitrogen isotope (^15N) in the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro(15N)benzamide typically involves the fluorination of benzamide precursors. One common method includes the reaction of 2,6-difluorobenzoic acid with ammonia or an amine source containing the ^15N isotope. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms and the incorporation of the ^15N isotope.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., hydroxide, alkoxide), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
Aplicaciones Científicas De Investigación
2,6-Difluoro(15N)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro(15N)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ^15N isotope can be used in nuclear magnetic resonance (NMR) studies to investigate the compound’s binding dynamics and conformational changes.
Comparación Con Compuestos Similares
2,6-Difluorobenzamide: Lacks the ^15N isotope, used in similar applications but with different isotopic labeling.
2,4-Difluorobenzamide: Fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
3,5-Difluorobenzamide: Another positional isomer with distinct properties and applications.
Uniqueness: 2,6-Difluoro(15N)benzamide is unique due to the presence of the ^15N isotope, which provides valuable insights in NMR studies and enhances its utility in research applications. The specific positioning of fluorine atoms also contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
1173021-01-6 |
|---|---|
Fórmula molecular |
C7H5F2NO |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
2,6-difluoro(15N)benzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i7+1,10+1 |
Clave InChI |
AVRQBXVUUXHRMY-ZCIFZXMMSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)[13C](=O)[15NH2])F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


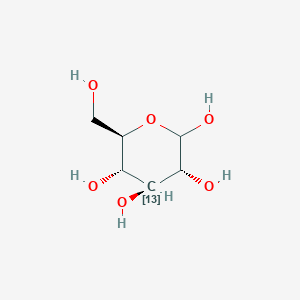

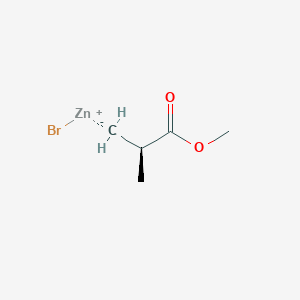
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
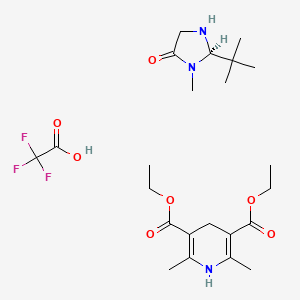

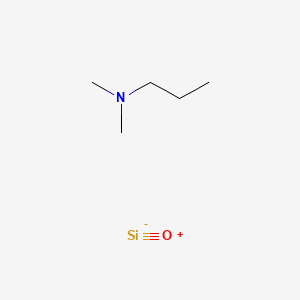
![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)

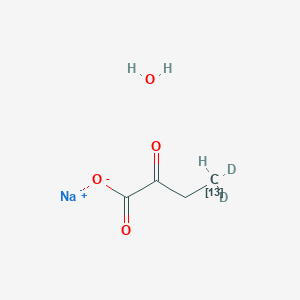


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

